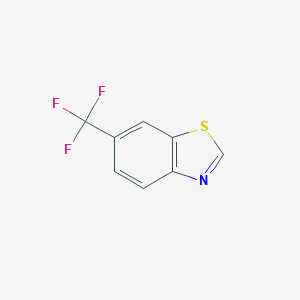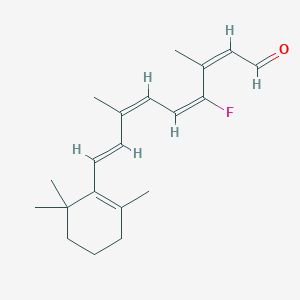
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carotenoids, which are natural pigments found in plants, algae, and photosynthetic bacteria. The unique chemical structure of this compound makes it an attractive candidate for various applications, including scientific research.
作用機序
The mechanism of action of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal has several biochemical and physiological effects. These include its ability to scavenge free radicals, reduce oxidative stress, and modulate immune responses. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, improve cognitive function, and reduce the risk of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of using (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it an attractive compound for studying the mechanisms of various diseases and developing potential therapeutic agents. However, one of the limitations of using this compound is its high cost and limited availability.
将来の方向性
There are several future directions for the study of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal. One potential direction is to study its effects on various signaling pathways in the body and identify potential targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various diseases. Finally, future research could focus on developing more cost-effective and efficient methods for synthesizing this compound.
合成法
The synthesis of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal involves several steps. One of the most common methods for synthesizing this compound is through the Wittig reaction. In this reaction, an aldehyde is treated with a phosphonium ylide to form an alkene. The resulting alkene is then subjected to various chemical reactions to produce the final product.
科学的研究の応用
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of biomedical research. Studies have shown that this compound has potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
CAS番号 |
142632-01-7 |
|---|---|
製品名 |
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
分子式 |
C20H27FO |
分子量 |
302.4 g/mol |
IUPAC名 |
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H27FO/c1-15(9-11-19(21)17(3)12-14-22)8-10-18-16(2)7-6-13-20(18,4)5/h8-12,14H,6-7,13H2,1-5H3/b10-8+,15-9-,17-12-,19-11+ |
InChIキー |
HMXYWEZVSLRROK-ANICFBOKSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(/C(=C\C=O)/C)\F)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC=O)C)F)C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC=O)C)F)C |
同義語 |
9,11-DCFR 9,11-dicis-12-fluororhodopsin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




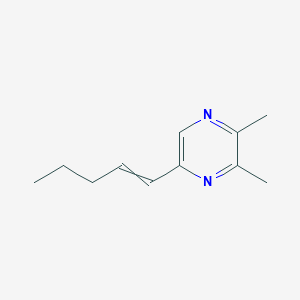


![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
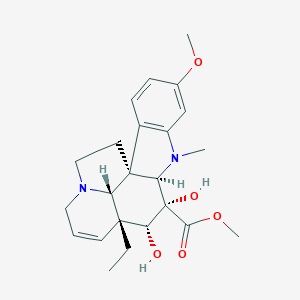
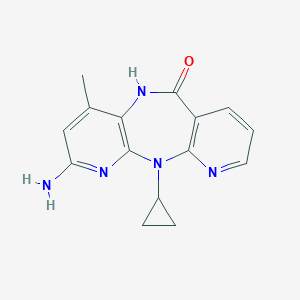
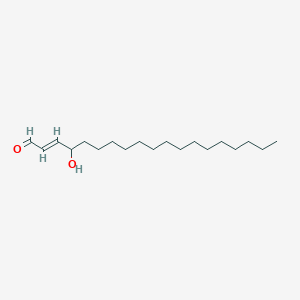
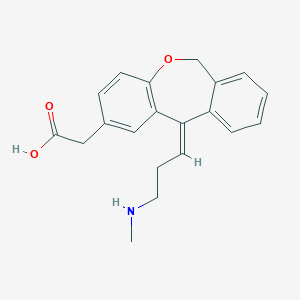
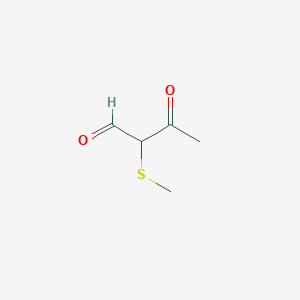
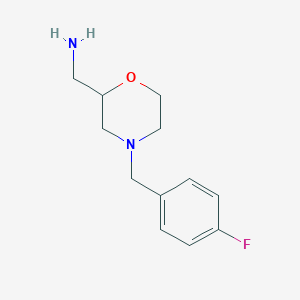
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)

